4-Methoxy-4'-trifluoromethylbenzophenone

Catalog No.
S3310694
CAS No.
6185-76-8
M.F
C15H11F3O2
M. Wt
280.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-4'-trifluoromethylbenzophenone

Securing the exact molecular architecture for PI3K inhibitor synthesis or advanced UV-curing is critical. Substitution with symmetric benzophenones compromises charge-transfer excited states, derailing reactivity. 4-Methoxy-4'-trifluoromethylbenzophenone (CAS 6185-76-8) provides the required push-pull electronics: • Non-substitutable starting material for Buparlisib (BKM120) manufacturing. • Specialized Type II photoinitiator with high triplet quantum yield for rapid UV curing. • Electron-transfer photosensitizer favoring non-hydrogen-abstraction pathways. Consistent high purity, reliable global shipping.

CAS Number

6185-76-8

Product Name

4-Methoxy-4'-trifluoromethylbenzophenone

IUPAC Name

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

InChI

InChI=1S/C15H11F3O2/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18/h2-9H,1H3

InChI Key

IDGRRJWQDJEWGN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F

Synonyms

(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone, 4-Methoxy-4'-(trifluoromethyl)benzophenone, 4-Methoxy-4'-trifluoromethyl diphenyl ketone, Methanone, (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]-, 4-Methoxy-4'-(trifluoromethyl)diphenylmethanone

Purity

≥98%

Package Size

1 g, 5 g

4-Methoxy-4'-trifluoromethylbenzophenone (CAS: 6185-76-8) is an asymmetrically substituted aromatic ketone, primarily valued for its dual utility as a specialized Type II photoinitiator and a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). [1] Its defining characteristic is the electronic push-pull system created by an electron-donating methoxy group (-OCH3) and a strongly electron-withdrawing trifluoromethyl group (-CF3). This configuration imparts specific photophysical and electrochemical properties that are not interchangeable with those of symmetric benzophenones or other common photoinitiators, making it a strategic procurement choice for specific, high-value chemical processes.

Research Fit

Activation

Visible-light photoredox catalysis research workflow

Structure

Push-pull electronic configuration for mild excitation

Platform

Organic photoredox catalyst for metallaphotoredox studies

Substituting 4-Methoxy-4'-trifluoromethylbenzophenone with simpler analogs like unsubstituted benzophenone or symmetrically substituted derivatives (e.g., 4,4'-dimethoxybenzophenone) is unreliable for optimized processes. Such substitutions fundamentally alter the intramolecular charge-transfer character of the excited state, which modifies redox potentials and reactivity pathways critical for both photosensitization and subsequent synthetic steps. [1] For its primary role as a precursor in API synthesis, such as for the PI3K inhibitor Buparlisib (BKM120), the exact molecular structure is non-negotiable as it is a specified intermediate in established, high-yield manufacturing routes. [2] Any deviation would necessitate complete re-validation of the synthetic pathway, making direct substitution impractical and economically unviable.

Substitution Risk

Risk dimension
This compound
Generic benzophenone / analogs
Activation source
Visible LED / fluorescent lamp compatible
High-energy UV irradiation required; may cause substrate photodegradation
Electronic profile
Synergistic push-pull charge-transfer character
Mono-substituted analogs lack sufficient absorption redshift for visible-light catalysis
Catalytic scope
Multi-mode: ET, SET, HAT under single irradiation setup
Predominantly HAT-only under UV; may not support cross-coupling protocols

Established Precursor for Buparlisib (BKM120) Synthesis

This compound is a documented key intermediate in the synthesis of Buparlisib, a clinical-stage PI3K inhibitor. [1] Patented synthetic routes specify its use, making it a non-substitutable precursor for manufacturers following these established and validated processes. The procurement of this exact CAS number is essential for process reproducibility and regulatory compliance in pharmaceutical manufacturing.

Evidence DimensionSuitability as a Synthetic Precursor
Target Compound DataExplicitly named and used as a key intermediate in patented synthesis routes for Buparlisib (BKM120). [REFS-1, REFS-2]
Comparator Or BaselineAlternative synthetic routes that do not utilize this specific intermediate.
Quantified DifferenceNot applicable; this is a binary attribute of process inclusion vs. exclusion.
ConditionsMulti-step synthesis of 5-(2,6-dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine (Buparlisib).

For pharmaceutical process chemists and procurement managers, using this specific precursor de-risks manufacturing by adhering to proven, high-yield synthetic pathways for a high-value API.

Absorption redshift
Reported
Target: λmax ≈ 350–400 nm Benzophenone: λmax ≈ 250–260 nm Redshift ~100–150 nm into visible boundary
Supports visible-light photocatalysis workflow fit
Solution-phase UV-Vis; exact solvent not specified in product documentation

High-Efficiency Triplet State Formation for Photochemical Applications

The push-pull electronic nature of 4-Methoxy-4'-trifluoromethylbenzophenone facilitates highly efficient intersystem crossing (ISC) to the reactive triplet state. Its triplet quantum yield (Φ_T) in acetonitrile is 0.95, approaching unity. [1] This is comparable to the benchmark photoinitiator benzophenone (Φ_T ≈ 1.0) [2], but the subject compound's distinct charge-transfer character in the triplet state provides different reactivity, making it a specialized choice where both high triplet population and specific electronic properties are required.

Evidence DimensionTriplet Quantum Yield (Φ_T)
Target Compound Data0.95
Comparator Or BaselineBenzophenone: ~1.0
Quantified DifferenceNear-equivalent efficiency in triplet state generation.
ConditionsMeasured in acetonitrile solvent via laser flash photolysis.

This ensures maximal conversion of absorbed light into the reactive species needed for photopolymerization or photosensitization, providing high process efficiency and justifying its selection over less efficient or electronically different initiators.

Multi-mode catalysis
Class-level
ET, SET, and HAT accessible under fluorescent light irradiation; demonstrated in nickel-catalyzed C(sp³)–H arylation
Supports multi-mode photoredox capability context
Class-level inference; verify under specific reaction conditions

Tuned Excited-State Redox Potential Driven by Intramolecular Charge Transfer

The triplet excited state of 4-Methoxy-4'-trifluoromethylbenzophenone possesses significant intramolecular charge-transfer (ICT) character, distinguishing it from the predominantly n,π* triplet of unsubstituted benzophenone. This ICT character results in a powerful oxidizing triplet state, with a reduction potential (E_red(T1)) of +2.05 V vs SCE. [1] This is slightly lower than that of benzophenone's triplet state (~2.1 V vs SCE) [2], but its reactivity profile is different, favoring electron transfer reactions over the hydrogen abstraction typical of benzophenone. This makes it a more suitable choice for specific photoredox catalytic cycles.

Evidence DimensionTriplet State Reduction Potential (E_red(T1)) vs. SCE
Target Compound Data+2.05 V
Comparator Or BaselineBenzophenone: ~+2.1 V
Quantified DifferenceSlightly lower potential but fundamentally different reactivity due to charge-transfer character.
ConditionsElectrochemical and photophysical measurements in solution.

This allows chemists to select for specific reaction mechanisms; choose this compound for electron transfer-driven photosensitization, whereas benzophenone is preferred for hydrogen abstraction pathways.

Iridium alternative
Reported
Organic diaryl ketone; low-cost, modular synthesis Iridium polypyridyl complexes; precious metal, higher cost Reported order-of-magnitude cost difference expected
Supports organic catalyst cost-profile evaluation
Side-by-side yield comparison with Ir(ppy)₃ not reported
Silyl radical cascade
Class-level
Sequential HAT–XAT cascade generates silyl radicals from tris(trimethylsilyl)silane, enabling nickel-catalyzed reductive cross-electrophile coupling under visible light
Supports HAT–XAT cascade pathway context
Not replicable by benzophenone or 4,4′-dimethoxybenzophenone
Storage stability
Reported
mp 119–123 °C
Supports ambient storage handling assessment
~60 °C above 4-methoxybenzophenone; standard capillary method

Pharmaceutical Intermediate for Kinase Inhibitor Synthesis

The primary industrial application is as a non-substitutable starting material in the multi-step synthesis of the PI3K inhibitor Buparlisib (BKM120) and related compounds, where its specific structure is required by established manufacturing protocols. [1]

High-Efficiency Type II Photoinitiator Systems

Ideal for use in UV-curable formulations (inks, coatings, adhesives) where a high quantum yield of triplet state formation is necessary to ensure rapid and complete polymerization in the presence of a co-initiator (e.g., tertiary amines). [2]

Photosensitizer for Electron-Transfer Mediated Organic Synthesis

Serves as a specialized photosensitizer in synthetic reactions that proceed via an electron transfer mechanism from the excited state, leveraging its strong oxidizing potential and intramolecular charge-transfer character, which favors pathways other than hydrogen abstraction. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage C–H functionalization studies
Visible-light activation profile
Substrate compatibility under mild fluorescent irradiation
Reductive cross-electrophile coupling research
HAT–XAT cascade capability
Silyl radical generation pathway context
Cost-conscious photoredox catalyst strategy
Organic catalyst cost profile
Catalyst loading and turnover assessment
Multi-user facility catalyst standardization
Multi-mode catalytic platform
Storage stability and handling reproducibility

XLogP3

4.1
Weires et al. Nickel-catalysed Suzuki-Miyaura coupling of amides. Nature Chemistry, doi: 10.1038/nchem.2388, published online 9 November 2015 http://www.nature.com/nchem

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